![molecular formula C21H18N4OS B2919256 4-((1H-imidazol-1-yl)methyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 2309554-05-8](/img/structure/B2919256.png)
4-((1H-imidazol-1-yl)methyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
4-((1H-imidazol-1-yl)methyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide, also known as TH287, is a small molecule inhibitor that has been developed for the treatment of cancer. It has been shown to inhibit the activity of the enzyme MTH1, which is involved in the detoxification of oxidized nucleotides. The inhibition of MTH1 leads to the accumulation of oxidized nucleotides, which can induce DNA damage and cell death in cancer cells.
Scientific Research Applications
Heterocyclic Synthesis
Compounds containing thiophene and pyridine rings are frequently used in heterocyclic synthesis. These components can react with various nucleophiles to yield a wide array of heterocyclic compounds like pyrazoles, isoxazoles, pyrimidines, and triazines. Such synthetic versatility is crucial in the development of novel materials and bioactive molecules with potential applications in pharmaceuticals and material science (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antimicrobial and Antitubercular Agents
Imidazole and pyridine derivatives have been explored for their potential as antimicrobial and antitubercular agents. These compounds, through structural modifications, have shown varying degrees of activity against pathogens, highlighting the importance of such frameworks in the search for new therapeutic agents (Lv, Li, Wang, Liu, Wang, Shen, Guo, & Lu, 2017).
Material Science Applications
The incorporation of imidazole and thiophene units into polymers, such as polyimides, has been investigated for improving material properties like thermal stability and solubility. These structural motifs can significantly impact the performance of materials in applications ranging from electronics to coatings (Akutsu, Inoki, Sawano, Kasashima, Naruchi, & Miura, 1998).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds have a broad range of biological properties . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to interact with multiple receptors, which can lead to a variety of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Pharmacokinetics
It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that the compound may have good bioavailability.
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c26-21(17-5-3-16(4-6-17)13-25-10-9-22-15-25)24-12-18-2-1-8-23-20(18)19-7-11-27-14-19/h1-11,14-15H,12-13H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFLVEOSUPAQMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1H-imidazol-1-yl)methyl]-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide |
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